O-Acetyl-3-iodothyronamine
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Overview
Description
O-Acetyl-3-iodothyronamine is a derivative of 3-iodothyronamine, a metabolite of thyroid hormone. This compound is part of the thyronamine family, which includes various metabolites that have distinct biological effects compared to their parent thyroid hormones . This compound is formed through the acetylation of 3-iodothyronamine and has been studied for its potential biological and metabolic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyl-3-iodothyronamine typically involves the acetylation of 3-iodothyronamine. This can be achieved by reacting 3-iodothyronamine with acetic anhydride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
O-Acetyl-3-iodothyronamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Formation of iodothyroacetic acid derivatives.
Reduction: Formation of deiodinated thyronamine derivatives.
Substitution: Formation of azido or cyano derivatives of thyronamine.
Scientific Research Applications
Chemistry: Used as a model compound to study the reactivity and stability of acetylated thyronamines.
Biology: Investigated for its role in metabolic regulation and thermogenesis.
Medicine: Explored for potential therapeutic applications in metabolic disorders and obesity.
Industry: Potential use in the development of novel pharmaceuticals targeting thyroid hormone pathways.
Mechanism of Action
O-Acetyl-3-iodothyronamine exerts its effects by interacting with various molecular targets, including trace amine-associated receptors (TAARs) and adrenergic receptors . These interactions can modulate neurotransmitter release and influence metabolic processes . The compound’s effects on thermogenesis and metabolism are thought to be mediated through these receptor pathways .
Comparison with Similar Compounds
Similar Compounds
3-Iodothyronamine: The parent compound, known for its distinct metabolic effects.
3,5-Diiodo-L-thyronine: Another thyroid hormone metabolite with unique biological activities.
Reverse T3 (rT3): An inactive form of triiodothyronine that can influence thyroid hormone metabolism.
Triiodothyroacetic acid (Triac): A metabolite with potential therapeutic applications in thyroid disorders.
Tetraiodothyroacetic acid (Tetrac): Another thyroid hormone derivative with distinct biological effects.
Uniqueness
O-Acetyl-3-iodothyronamine is unique due to its acetylation, which may influence its stability, reactivity, and biological activity compared to other thyronamines . This modification can affect its interaction with molecular targets and its overall metabolic effects .
Properties
Molecular Formula |
C16H16INO3 |
---|---|
Molecular Weight |
397.21 g/mol |
IUPAC Name |
[4-[4-(2-aminoethyl)-2-iodophenoxy]phenyl] acetate |
InChI |
InChI=1S/C16H16INO3/c1-11(19)20-13-3-5-14(6-4-13)21-16-7-2-12(8-9-18)10-15(16)17/h2-7,10H,8-9,18H2,1H3 |
InChI Key |
XSBZNFVXOCOOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)CCN)I |
Origin of Product |
United States |
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